molecular formula C₂₀H₂₅ClN₆O₃ B197456 (S)-Purvalanol B

(S)-Purvalanol B

Cat. No. B197456
M. Wt: 432.9 g/mol
InChI Key: ZKDXRFMOHZVXSG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It has been widely used in scientific research to study the role of CDKs in cell cycle regulation, cancer, and other diseases.

Scientific Research Applications

  • Cell Cycle Arrest and Apoptosis Induction : Purvalanol B has been observed to induce cell cycle arrest and apoptosis in cancer cells. It is particularly effective against breast and prostate cancer cells, as evidenced by increased apoptosis via mechanisms like mitochondrial membrane polarity reduction and activation of caspase-3 (Ringer et al., 2010).

  • Mechanism of Action : The compound acts as a cyclin-dependent kinase inhibitor, disrupting crucial cellular processes. It has been observed to inhibit cell growth, affect the phosphorylation of certain proteins, and interact with different cellular targets, such as p42/p44 MAPK, which are significant in cell proliferation and apoptosis processes (Knockaert et al., 2002).

  • Therapeutic Potential in Cancer Treatment : Studies have shown Purvalanol B's potential in treating various cancers, including prostate and breast cancer, by inducing apoptosis and cell cycle arrest. It also demonstrates the ability to disrupt chromosome organization and delay metaphase progression in cancer cells, suggesting its potential as a therapeutic agent (Ringer et al., 2011).

  • Impact on Cellular Proteins and Gene Expression : Research indicates that Purvalanol B affects the expression levels of different proteins and genes, including those involved in the cell cycle and apoptosis pathways. This includes changes in cyclins, kinase activities, and other regulatory proteins (Maćkowiak et al., 2005).

  • Effect on Metastasis and Cell Migration : There is evidence suggesting that Purvalanol B can influence metastatic processes in cancer cells, potentially offering a therapeutic strategy for controlling cancer spread and improving treatment outcomes (Rencüzoğulları et al., 2018).

properties

Product Name

(S)-Purvalanol B

Molecular Formula

C₂₀H₂₅ClN₆O₃

Molecular Weight

432.9 g/mol

IUPAC Name

2-chloro-4-[[2-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid

InChI

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m1/s1

InChI Key

ZKDXRFMOHZVXSG-OAHLLOKOSA-N

Isomeric SMILES

CC(C)[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

SMILES

CC(C)C(CO)NC1=NC2=C(C(=N1)NC3=CC(=C(C=C3)C(=O)O)Cl)N=CN2C(C)C

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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